molecular formula C24H18BrNO4 B5487122 4-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5487122
M. Wt: 464.3 g/mol
InChI Key: MTMYEZZTNWFSDT-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. The compound is commonly referred to as BPOEBO and has been extensively researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of BPOEBO is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BPOEBO has also been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
BPOEBO has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of certain cytokines. BPOEBO has also been shown to have antioxidant properties, which may contribute to its potential health benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPOEBO in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of using BPOEBO in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on BPOEBO. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of BPOEBO's potential as an anti-cancer and anti-inflammatory agent in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of BPOEBO and its potential health benefits.

Synthesis Methods

BPOEBO can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with ethylene oxide to produce 2-(4-bromophenoxy)ethanol. The resulting compound is then reacted with 2-formylbenzoic acid in the presence of a base to produce 4-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

BPOEBO has been extensively researched for its potential applications in various scientific fields. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BPOEBO has also been studied for its potential use as an anti-inflammatory agent and has shown to be effective in reducing inflammation in animal models.

properties

IUPAC Name

(4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c25-19-10-12-20(13-11-19)28-14-15-29-22-9-5-4-8-18(22)16-21-24(27)30-23(26-21)17-6-2-1-3-7-17/h1-13,16H,14-15H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMYEZZTNWFSDT-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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